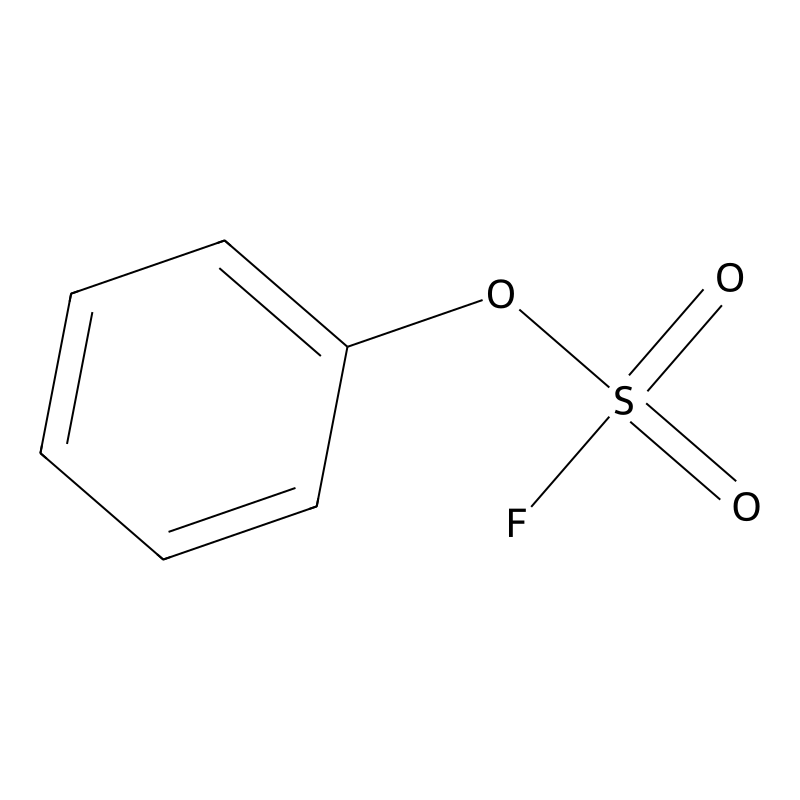

Phenyl fluorosulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenyl fluorosulfate (PhOSO2F) is a prototypical aryl fluorosulfate that serves as a highly robust electrophilic hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a stable alternative to aryl triflates in transition-metal-catalyzed cross-coupling . Characterized by its exceptional resistance to hydrolysis, oxidation, and reduction, this compound remains inert under physiological conditions and in the presence of strong acids or nucleophiles. For procurement and material selection, phenyl fluorosulfate offers a distinct advantage: it provides the high cross-coupling reactivity typically associated with moisture-sensitive triflates while maintaining the shelf stability of standard aryl halides, making it a superior precursor for scalable pharmaceutical synthesis, bioconjugation, and late-stage radiolabeling[1].

Substituting phenyl fluorosulfate with conventional electrophiles like phenyl triflate (PhOTf) or phenyl sulfonyl chloride (PhSO2Cl) severely compromises process scalability and handling [1]. Phenyl triflate, while highly reactive in palladium-catalyzed cross-couplings, is notoriously moisture-sensitive and prone to degradation during storage, requiring stringent anhydrous conditions that inflate manufacturing costs. Conversely, sulfonyl chlorides hydrolyze rapidly in aqueous media, precluding their use in biological assays or aqueous biphasic reactions. Even closely related aryl sulfonyl fluorides (ArSO2F) exhibit higher baseline reactivity, making them less suitable for applications requiring prolonged incubation or absolute conditional inertness [2]. Phenyl fluorosulfate bridges this gap, offering the precise 'demure' electrophilicity required to remain completely stable until specifically activated by a SuFEx catalyst or a targeted protein microenvironment.

Cross-Coupling Reactivity Parity with Phenyl Triflate

In transition-metal-catalyzed cross-coupling reactions (such as Stille and Suzuki-Miyaura couplings), phenyl fluorosulfate demonstrates kinetic parity with the industry-standard phenyl triflate [1]. Competition studies reveal that phenyl fluorosulfate and phenyl triflate exhibit nearly identical reaction rates and oxidative addition profiles in Pd-catalyzed systems. However, unlike the moisture-sensitive triflate, the fluorosulfate moiety does not require rigorous anhydrous storage, allowing buyers to achieve high-yielding C-C bond formations without the handling liabilities and higher procurement costs associated with triflate precursors [1].

| Evidence Dimension | Cross-coupling reaction rate and yield |

| Target Compound Data | Phenyl fluorosulfate (equivalent coupling efficiency, high hydrolytic stability) |

| Comparator Or Baseline | Phenyl triflate (equivalent coupling efficiency, poor hydrolytic stability) |

| Quantified Difference | Similar reaction rates in Pd-catalyzed Stille couplings, but with vastly superior shelf-life and handling stability. |

| Conditions | Pd-catalyzed Stille and Suzuki cross-coupling conditions. |

Allows process chemists to directly replace expensive, moisture-sensitive triflates with a stable, easily handled fluorosulfate without sacrificing coupling efficiency.

Exceptional Hydrolytic and Nucleophilic Stability

Aryl fluorosulfates are characterized by their extreme resistance to unwanted nucleophilic attack compared to other sulfur(VI) halides. Quantitative stability assays demonstrate that phenyl fluorosulfate undergoes negligible hydrolysis (<5%) after 24 hours in aqueous buffer at neutral pH, and remains completely intact after 3 hours in refluxing aniline (184 °C) [1]. In contrast, sulfonyl chlorides hydrolyze almost instantaneously under similar aqueous conditions, and even aryl sulfonyl fluorides are significantly more reactive (k_rel = 0.035 for fluorosulfate vs. sulfonyl fluoride). The high energy barrier for uncatalyzed reaction with amines (ΔG‡ = 23.2 kcal/mol for MeNH2) ensures the compound only reacts when intentionally activated [1].

| Evidence Dimension | Hydrolysis and background nucleophilic degradation |

| Target Compound Data | <5% hydrolysis at pH 7.4 (24h); 0% degradation in refluxing aniline (3h) |

| Comparator Or Baseline | Phenyl sulfonyl chloride (rapid hydrolysis) and Aryl sulfonyl fluoride (higher baseline reactivity) |

| Quantified Difference | Phenyl fluorosulfate is significantly more stable than sulfonyl fluorides and infinitely more stable than sulfonyl chlorides in aqueous/nucleophilic environments. |

| Conditions | Aqueous buffer (pH 7.4) at room temperature and refluxing aniline (184 °C). |

Ensures reliable performance in aqueous bioconjugation, high-throughput screening, and long-term storage without the spontaneous degradation seen in traditional electrophiles.

In Vivo Stability for Late-Stage Radiolabeling

For radiopharmaceutical procurement, the stability of the S-F bond is critical to prevent unwanted defluorination in vivo. Pharmacokinetic evaluations of 18F-labeled aryl fluorosulfates demonstrate absolute in vivo stability of the Ar-O-SO2-F linkage[1]. Following intravenous injection, PET imaging reveals no apparent 18F-associated signal in bone tissue—a standard marker for the release of free [18F]fluoride. This confirms that the phenyl fluorosulfate core resists both enzymatic hydrolysis and off-target substitution in complex biological milieus, making it a far superior hub for late-stage 18F radiolabeling compared to traditional aliphatic fluorides that are prone to metabolic defluorination[1].

| Evidence Dimension | In vivo defluorination (bone uptake of 18F) |

| Target Compound Data | No detectable 18F bone deposition |

| Comparator Or Baseline | Traditional aliphatic 18F-tracers (prone to background defluorination) |

| Quantified Difference | Near-zero in vivo release of free fluoride from the aryl fluorosulfate group. |

| Conditions | Intravenous injection in murine models followed by dynamic PET imaging. |

Validates the compound as a highly reliable, non-labile precursor for developing PET radiotracers and targeted covalent inhibitors.

Drop-In Replacement for Triflates in Scalable Cross-Coupling

Ideal for industrial scale-up of Suzuki, Stille, and Negishi cross-couplings where avoiding the moisture sensitivity, specialized storage, and high cost of aryl triflates is a procurement priority [1].

SuFEx Click Chemistry Hub for Bioconjugation

The perfect precursor for synthesizing complex sulfates and sulfamides via SuFEx click chemistry, leveraging its absolute stability in aqueous media until activated by specific catalysts (e.g., DBU) or protein binding pockets .

Late-Stage 18F Radiolabeling for PET Tracers

The optimal substrate for developing radiopharmaceuticals, as its ultrafast isotopic exchange with fluoride anions combined with its extreme in vivo stability prevents off-target bone uptake of [18F]fluoride [2].

Targeted Covalent Inhibitor (TCI) Development

Highly suited for inverse drug discovery and the design of covalent probes targeting tyrosine, lysine, or histidine residues, where the 'demure' electrophilicity prevents non-specific binding in complex proteomes [2].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive;Irritant